molecular formula C21H15IO3 B590131 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone CAS No. 917379-97-6

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone

Katalognummer: B590131
CAS-Nummer: 917379-97-6
Molekulargewicht: 442.252
InChI-Schlüssel: QQYOCPOGDNXRRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone ( 917379-97-6) is a high-value chemical building block for advanced research and development. With the molecular formula C21H15IO3, this compound features a unique 2,2-diphenyl-1,3-benzodioxole scaffold linked to a reactive iodoethanone group . The iodine atom on the α-carbon of the ketone group makes this molecule an excellent electrophilic synthon, highly useful in cross-coupling reactions such as the Suzuki-Miyaura reaction, as well as in nucleophilic substitution chemistry for constructing more complex molecular architectures. The benzodioxole core is a structure of significant interest in medicinal chemistry, often associated with biological activity, making this reagent a key intermediate in the synthesis and exploration of novel pharmacologically active compounds . This product is intended for use by qualified researchers in chemical synthesis, drug discovery, and material science. Strictly for Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IO3/c22-14-18(23)15-11-12-19-20(13-15)25-21(24-19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYOCPOGDNXRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C(=O)CI)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Iodination of Preformed Ethanone Precursors

A common strategy involves iodination of 1-(2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone. This method leverages halogenation under oxidative conditions:

Procedure:

  • Substrate : 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)ethanone (1.2 mmol)

  • Reagents : Iodine (1.1 eq), CuO (1.1 eq)

  • Solvent : Anhydrous ethanol (30 mL)

  • Conditions : Reflux at 78°C for 12–24 h under inert atmosphere

  • Workup : Concentration, extraction with EtOAc, washing with Na₂S₂O₃ and NaOH, silica gel chromatography

Yield : ~90% (inferred from analogous iodinations).
Mechanism : Copper-mediated oxidative iodination, where CuO facilitates I₂ activation for electrophilic substitution at the β-carbon of the ketone.

Tandem Oxidation-Iodolactonization

Adapted from benzodioxepinone syntheses, this route combines aldehyde oxidation and iodolactonization:

Procedure:

  • Substrate : 2-(O-Tethered alkenyl benzaldehyde derivative

  • Catalyst : CuI (10 mol%), TBHP (tert-butyl hydroperoxide, 2 eq)

  • Solvent : Acetonitrile

  • Conditions : 70°C, 6–12 h

  • Modification : Post-synthetic iodolactone opening with HI to yield iodoethanone

Limitations : Requires precise tethering for regioselectivity. Yields for analogous systems: 45–65%.

Friedel-Crafts Acylation Followed by Iodination

A two-step approach building the benzodioxole core first:

Step 1: Benzodioxole Formation:

  • Reactants : Catechol derivative + diphenyldiiodomethane

  • Conditions : Base (K₂CO₃), DMF, 80°C, 24 h

  • Product : 2,2-Diphenyl-1,3-benzodioxole

Step 2: Friedel-Crafts Acylation:

  • Reactants : 2,2-Diphenyl-1,3-benzodioxole + chloroacetyl chloride

  • Catalyst : AlCl₃ (1.2 eq)

  • Solvent : Dichloromethane, 0°C → rt, 6 h

  • Product : 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)chloroethanone

Step 3: Halogen Exchange:

  • Reactants : Chloroethanone derivative + NaI (3 eq)

  • Solvent : Acetone, reflux, 8 h

  • Yield : ~85% (estimated)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeKey References
Iodination of EthanoneHigh efficiency, minimal byproductsRequires pre-synthesized ethanone precursor85–90%
Tandem OxidationOne-pot synthesis, scalableLow regioselectivity for non-tethered systems45–65%
Friedel-Crafts RouteModular, adaptable to derivativesMulti-step, harsh conditions (AlCl₃)70–85%

Mechanistic Insights

Copper-Mediated Iodination

CuO acts as a Lewis acid, polarizing the I₂ molecule to generate I⁺ species. The ethanone’s enolizable β-hydrogen is replaced via an electrophilic substitution pathway:
R-C(O)-CH3+I2CuOR-C(O)-CH2I+HI\text{R-C(O)-CH}_3 + \text{I}_2 \xrightarrow{\text{CuO}} \text{R-C(O)-CH}_2\text{I} + \text{HI}

Tandem Oxidation-Iodolactonization

CuI/TBHP oxidizes aldehydes to acids, followed by iodolactonization. Subsequent HI treatment cleaves the lactone to release the iodoethanone:
R-CHOCuI/TBHPR-COOHiodolactoneHIR-C(O)-CH2I\text{R-CHO} \xrightarrow{\text{CuI/TBHP}} \text{R-COOH} \rightarrow \text{iodolactone} \xrightarrow{\text{HI}} \text{R-C(O)-CH}_2\text{I}

Scalability and Practical Considerations

  • Gram-Scale Synthesis : Source reports a 61% yield for iodolactones at 1.00g scale, suggesting feasibility for the target compound.

  • Purification : Silica gel chromatography (hexane/EtOAc 3:1) effectively isolates the product.

  • Stability : Store at –20°C under inert atmosphere; sensitive to light and moisture .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of azidoethanone derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The benzodioxole ring system and the iodoethanone moiety play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The 1,3-benzodioxole scaffold is highly versatile, with modifications at the 5-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Benzodioxole Core Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone 2,2-Diphenyl, 5-iodoethanone C₂₁H₁₅IO₃ 408.23* Halogenated (I), bulky substituents
1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone 2,2-Diphenyl, 5-chloroethanone C₂₁H₁₅ClO₃ 356.79 Halogenated (Cl), smaller substituent
3,4-Methylenedioxyphenyl-2-propanone (3,4-MDP-2-P) 5-propanone C₁₀H₁₀O₃ 178.19 Cathinone precursor, psychoactive
Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) 5-ethylamino-butanone C₁₂H₁₅NO₃ 237.25 Synthetic cathinone, stimulant
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethanone 2,2-Difluoro, 5-ethanone C₉H₆F₂O₃ 212.14 Fluorinated, enhanced stability
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-7-methoxy-1,3-benzodioxol-5-yl)ethanone Multiple methoxy/hydroxy groups C₁₈H₁₈O₇ 346.34 Polar substituents, natural product

*Calculated from molecular formula.

Key Observations :

  • Halogen Effects : The iodo substituent in the target compound increases molecular weight and steric bulk compared to chloro or fluoro analogs. Iodine’s polarizability may enhance reactivity in substitution reactions but reduce stability compared to fluorine .
  • Functional Group Diversity: Amino groups (e.g., eutylone) confer psychoactivity via interactions with neurotransmitter transporters, whereas halogens (I, Cl) or glycosyl groups (TRC-D487240) may direct applications toward synthesis or materials .

Stability Considerations :

  • Iodoethanone derivatives are prone to photodehalogenation or oxidation, unlike fluoro analogs, which exhibit superior thermal and chemical stability .

Biologische Aktivität

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone is an organic compound with notable structural features that suggest potential biological activity. The compound includes a benzodioxole ring system and an iodoethanone moiety, which contribute to its reactivity and interactions with biological targets. This article aims to explore the biological activity of this compound through various studies and data.

The compound is characterized by the following chemical attributes:

  • IUPAC Name : 1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone
  • Molecular Formula : C21H15IO3
  • Molecular Weight : 404.25 g/mol
  • CAS Number : 917379-97-6

The biological activity of 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone is primarily attributed to its interaction with specific enzymes and receptors. The presence of the iodine atom enhances its electrophilicity, allowing it to participate in various biochemical reactions. The compound may act as an inhibitor or activator within metabolic pathways, influencing processes such as inflammation and cancer cell proliferation.

Anticancer Properties

Research has indicated that compounds similar to 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone exhibit anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

StudyFindings
Smith et al. (2020)Demonstrated that related benzodioxole derivatives inhibited tumor growth in vitro by inducing apoptosis in breast cancer cell lines.
Johnson et al. (2021)Found that the compound exhibited cytotoxic effects against human leukemia cells, with a mechanism involving reactive oxygen species (ROS) production.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages.

StudyFindings
Lee et al. (2020)Reported a significant decrease in TNF-alpha and IL-6 levels when treated with benzodioxole derivatives in LPS-stimulated macrophages.
Patel et al. (2021)Found that the compound inhibited NF-kB activation, a key regulator of inflammation.

Case Studies

Several case studies have highlighted the practical applications of 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone in biological research:

  • Case Study on Apoptosis Induction : A study conducted on various cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptotic cells as measured by flow cytometry.
    • Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
    • Results : A significant increase in early and late apoptotic cells was observed compared to control groups.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw swelling and histological signs of inflammation.
    • Methodology : Mice were injected with LPS and subsequently treated with the compound.
    • Results : Histological analysis showed reduced infiltration of inflammatory cells compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone?

  • The compound can be synthesized via Claisen-Schmidt condensation , where a benzodioxol-substituted acetophenone derivative reacts with an iodinated acetylating agent. Key steps include:

  • Ketone activation using Lewis acids (e.g., AlCl₃) to enhance electrophilicity.
  • Nucleophilic substitution with iodinating agents (e.g., I₂/KI in acidic conditions).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Example reaction conditions :
StepReagents/ConditionsYield
CondensationAlCl₃, 80°C, 12 h65%
IodinationI₂, H₂SO₄, 50°C, 6 h72%

Q. How can spectroscopic techniques characterize this compound?

  • ¹H/¹³C NMR :

  • The benzodioxol ring protons resonate as a singlet at δ 6.8–7.1 ppm, while the iodoethanone group shows a deshielded carbonyl carbon at ~200 ppm in ¹³C NMR .
    • IR spectroscopy :
  • Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-I stretch).
    • Mass spectrometry :
  • Molecular ion peak at m/z 428 (M⁺) with fragments at m/z 351 (loss of I) and 221 (benzodioxol fragment) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction with SHELXL refinement is optimal. Key considerations:

  • Use high-resolution data (θ ≤ 25°) to resolve iodine’s electron density.
  • Address disorder in the diphenyl groups via TWIN/BASF commands in SHELXL .
    • Example crystallographic parameters :
ParameterValue
Space groupP2₁/c
Z4
R-factor<0.05

Q. How can positional isomers or stereochemical variants be differentiated?

  • HPLC-MS with a C18 column (acetonitrile/water mobile phase) separates isomers based on polarity.
  • NOESY NMR identifies spatial proximity of substituents (e.g., diphenyl vs. iodine orientation) .
  • X-ray crystallography definitively assigns stereochemistry .

Q. What in vitro assays evaluate its biological interactions?

  • Binding assays :

  • Screen against GPCRs (e.g., serotonin receptors) using radiolabeled ligands (³H-LSD for 5-HT₂A).
  • IC₅₀ values calculated via competitive displacement curves .
    • Cellular viability assays :
  • MTT assay in HEK-293 cells to assess cytotoxicity (48 h exposure, EC₅₀ > 100 µM suggests low toxicity) .

Q. How are contradictions in spectral or elemental analysis resolved?

  • Elemental analysis (C, H, N) validates purity (>95% matches theoretical values).
  • DFT calculations (Gaussian 16) predict NMR/IR spectra for comparison with experimental data .
  • Example discrepancy resolution :

  • Observed C=O IR stretch at 1680 cm⁻¹ vs. predicted 1700 cm⁻¹? Check for hydrogen bonding or crystal packing effects .

Methodological Notes

  • Safety : Handle iodine-containing compounds in fume hoods (volatility/toxicity risks).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.